molecular formula C10H13NO B1366946 3-Methyl-1-(pyridin-2-yl)butan-2-one CAS No. 10330-59-3

3-Methyl-1-(pyridin-2-yl)butan-2-one

Cat. No.: B1366946
CAS No.: 10330-59-3
M. Wt: 163.22 g/mol
InChI Key: GYMDLNBTFGPEBW-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-2-yl)butan-2-one is an organic compound with the molecular formula C10H13NO It is a ketone derivative with a pyridine ring attached to the butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-2-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylpyridine with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(pyridin-2-yl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(pyridin-3-yl)butan-2-one
  • 3-Methyl-1-(pyridin-4-yl)butan-2-one
  • 2-Methyl-1-(pyridin-2-yl)butan-2-one

Uniqueness

3-Methyl-1-(pyridin-2-yl)butan-2-one is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3-methyl-1-pyridin-2-ylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)10(12)7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMDLNBTFGPEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20488442
Record name 3-Methyl-1-(pyridin-2-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20488442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10330-59-3
Record name 3-Methyl-1-(pyridin-2-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20488442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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